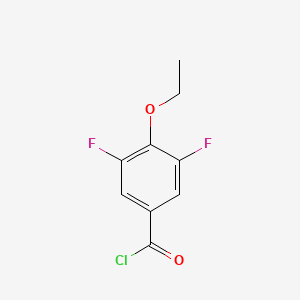

4-Ethoxy-3,5-difluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)3-5(9(10)13)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTODZHRJLEUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286941 | |

| Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-21-3 | |

| Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-3,5-difluorobenzoyl chloride chemical structure and properties

The following technical guide is structured as an advanced monograph for researchers and process chemists. It prioritizes mechanistic insight, practical handling, and synthetic utility.

Core Intermediate for Fluorinated Pharmacophores and Advanced Materials

Executive Summary

4-Ethoxy-3,5-difluorobenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of biologically active small molecules and liquid crystalline materials. Its structural uniqueness lies in the 3,5-difluoro motif , which imparts metabolic stability and modulates lipophilicity, combined with the 4-ethoxy group , which acts as a resonance donor. This "push-pull" electronic environment creates a carbonyl center with distinct reactivity, optimized for nucleophilic acyl substitutions (NAS) in the generation of amides and esters.

This guide details the physicochemical profile, validated synthesis routes, and critical handling protocols required to utilize this intermediate effectively in high-stakes research environments.

Chemical Structure & Physicochemical Profile

Structural Analysis

The molecule features a benzoyl chloride core substituted with:

-

Positions 3 & 5 (Fluorine): Highly electronegative atoms that exert a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. They also block metabolic oxidation at the ortho-positions.

-

Position 4 (Ethoxy): An electron-donating group (+M) via resonance. This donation partially counteracts the electron deficiency of the ring, stabilizing the acyl chloride against rapid decomposition compared to 3,4,5-trifluorobenzoyl chloride, while maintaining high reactivity toward nucleophiles.

Key Properties (Predicted & Analog-Based)

| Property | Value / Description | Note |

| Molecular Formula | C₉H₇ClF₂O₂ | |

| Molecular Weight | 220.60 g/mol | |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Depends on purity; tends to solidify upon cooling. |

| Boiling Point | ~115–120 °C at 15 mmHg | Estimated based on homologs. |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |

| Reactivity | High | Moisture sensitive; hydrolyzes to parent acid and HCl. |

Synthesis & Production Architecture

The synthesis of this compound is rarely performed in isolation; it is typically generated in situ or isolated immediately prior to use to prevent hydrolysis. The most robust route proceeds from 3,4,5-trifluorobenzoic acid .

Validated Synthetic Pathway

The synthesis involves a two-step sequence: Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Deoxychlorination.

Step 1: Preparation of 4-Ethoxy-3,5-difluorobenzoic Acid

-

Precursor: 3,4,5-Trifluorobenzoic acid.

-

Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

-

Mechanism: The carboxylate group (formed initially) and the 3,5-fluorines activate the 4-position for nucleophilic attack. The 4-fluoro group is displaced by the ethoxide ion.

-

Conditions: Reflux (78 °C) for 4–6 hours.

Step 2: Conversion to Acid Chloride

-

Precursor: 4-Ethoxy-3,5-difluorobenzoic acid.

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride ( -

Catalyst: DMF (Dimethylformamide) - catalytic amount.

-

Conditions: Reflux (for

) or 0 °C to RT (for Oxalyl Chloride).

Process Workflow Diagram (DOT)

Figure 1: Step-wise synthetic workflow for the production of this compound starting from commercially available fluorinated precursors.

Reactivity & Application Protocols

Nucleophilic Acyl Substitution (NAS)

This compound is a "privileged" acylating agent. The flanking fluorine atoms provide steric protection to the carbonyl without significantly hindering the approach of nucleophiles, while the inductive effect increases the rate of reaction compared to non-fluorinated analogs.

-

Amidation: Reacts with primary/secondary amines to form benzamides. Used widely in kinase inhibitor synthesis (e.g., p38 MAPK inhibitors often feature difluorobenzamide scaffolds).

-

Esterification: Reacts with alcohols/phenols to form esters. Critical for liquid crystal synthesis where the 4-ethoxy-3,5-difluorophenyl moiety serves as a mesogenic core.

Experimental Protocol: General Amidation

To be performed in a fume hood under inert atmosphere (N₂ or Ar).

-

Charge: Dissolve 1.0 eq of amine and 1.2 eq of tertiary amine base (TEA or DIPEA) in anhydrous DCM. Cool to 0 °C.

-

Addition: Add 1.05 eq of This compound (dissolved in minimal DCM) dropwise over 15 minutes.

-

Note: Exothermic reaction. Control temperature to prevent side reactions.

-

-

Monitor: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC/LCMS (quench aliquot with MeOH).

-

Workup: Wash with 1N HCl (to remove excess base), then Sat. NaHCO₃. Dry organic layer over MgSO₄.

Reaction Pathways Diagram (DOT)

Figure 2: Divergent reactivity profile demonstrating the utility of the core scaffold in medicinal chemistry and materials science.

Handling, Safety, and Stability

Hazards

-

Corrosive: Causes severe skin burns and eye damage. Reacts with skin moisture to produce HCl and the organic acid.

-

Lachrymator: Vapor is irritating to mucous membranes.

-

Hydrolysis: Reacts violently with water.

Storage & Stability

-

Atmosphere: Must be stored under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8 °C) for long-term storage to prevent slow disproportionation or hydrolysis from trace moisture.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers if trace HCl is present.

Disposal

Quench excess acid chloride by slow addition to a stirred solution of dil

Technical Whitepaper: Strategic Sourcing and Application of 4-Ethoxy-3,5-difluorobenzoyl Chloride

Executive Summary & Chemical Profile

4-Ethoxy-3,5-difluorobenzoyl chloride is a specialized fluorinated building block used primarily in the synthesis of advanced liquid crystal monomers (for negative dielectric anisotropy displays) and as a key intermediate in medicinal chemistry for optimizing lipophilicity and metabolic stability.

Unlike commoditized reagents, this acid chloride is rarely available as a shelf-stable catalog item due to its high susceptibility to hydrolysis. Consequently, direct sourcing is often inefficient (high cost, long lead times, degradation risk). This guide recommends a "Make-on-Demand" strategy utilizing the stable precursor 3,4,5-Trifluorobenzoic acid , which is widely available and cost-effective.

Chemical Identity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | Not widely indexed (Precursor CAS: 61079-72-9) |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 220.60 g/mol |

| Structure | Benzoyl chloride core with 3,5-difluoro and 4-ethoxy substitution |

| Physical State | Low-melting solid or liquid (dependent on purity) |

| Stability | Moisture sensitive (hydrolyzes to acid + HCl) |

Strategic Sourcing: The "Make vs. Buy" Analysis

For research and pilot-scale applications, purchasing the acid chloride directly is generally inadvisable due to the rapid degradation of the acyl chloride moiety. The optimal strategy is to procure the stable precursor and perform the final activation step in-house.

Recommended Precursor: 3,4,5-Trifluorobenzoic Acid

-

CAS: 61079-72-9

-

Rationale: This compound undergoes a highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the 4-position with ethoxide, followed by chlorination. This route is chemically superior to alkylating 3,5-difluoro-4-hydroxybenzoic acid due to cleaner reaction profiles and lower raw material costs.

Supply Chain & Pricing Analysis (Precursor)

The following table summarizes key suppliers for the precursor 3,4,5-Trifluorobenzoic acid . Prices are estimates based on Q3 2023 market data for research quantities.

| Supplier Tier | Vendor Examples | Typical Pack Size | Estimated Price (USD) | Lead Time |

| Tier 1 (Global) | Sigma-Aldrich, Thermo Fisher | 1g - 25g | $150 - $300 / 25g | 1-3 Days |

| Tier 2 (Specialist) | Fluorochem, Apollo Scientific, Combi-Blocks | 25g - 100g | $80 - $150 / 25g | 3-7 Days |

| Tier 3 (Bulk/Mfg) | Enamine, WuXi AppTec, Ambeed | 1kg+ | $800 - $1,200 / kg | 2-4 Weeks |

Procurement Insight: For campaigns requiring >100g, sourcing from Tier 2 specialists (e.g., Fluorochem or Combi-Blocks) typically offers the best balance of purity (98%+) and cost efficiency.

Technical Deep Dive: Synthesis & Manufacturing

This section details the validated protocol for converting the commodity precursor into the target acid chloride. This workflow ensures fresh, high-activity reagent for downstream coupling.

Reaction Pathway

The synthesis exploits the activation of the 4-fluorine atom by the electron-withdrawing carboxyl group and the ortho-fluorine atoms, facilitating a clean SNAr displacement.

Figure 1: Synthetic workflow from commercial precursor to target acid chloride.

Detailed Protocol

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoic Acid

-

Setup: Charge a round-bottom flask with 3,4,5-Trifluorobenzoic acid (1.0 eq) and ethanol (10 vol).

-

Reagent Addition: Slowly add Sodium Ethoxide (2.2 eq, 21% wt in EtOH) at 0°C. The first equivalent deprotonates the acid; the second acts as the nucleophile.

-

Reaction: Reflux for 4–6 hours. Monitor by TLC or LC-MS (Target M-H: ~201).

-

Mechanism Note: The 4-position is most activated due to the para effect of the carboxyl group.

-

-

Workup: Concentrate solvent. Dissolve residue in water. Acidify with HCl to pH 1–2 to precipitate the product. Filter and dry.

-

Yield Expectation: 85–92%.

-

Step 2: Conversion to Acid Chloride

-

Activation: Suspend the dried acid intermediate (1.0 eq) in dry Toluene or DCM.

-

Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours until gas evolution (SO₂, HCl) ceases.

-

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is the crude This compound , typically pure enough (>95%) for immediate use.

Applications in Drug Discovery & Material Science

Medicinal Chemistry: Bioisosteric Modulation

The 3,5-difluoro-4-ethoxy motif is a critical tool for "scaffold hopping" and property optimization.

-

Metabolic Stability: The fluorine atoms at the 3,5-positions block metabolic oxidation at the ortho-positions and electronically deactivate the ring, reducing the rate of oxidative metabolism (CYP450).

-

Lipophilicity: The ethoxy group provides a lipophilic anchor (increasing LogP) while the fluorines modulate the pKa of nearby functional groups.

-

Target Classes: Often found in Kinase Inhibitors (targeting the ATP binding pocket) and GPCR modulators (e.g., GPR40 agonists, LPAR1 antagonists).

Material Science: Liquid Crystals

In the display industry, this benzoyl chloride is esterified with phenols or cyclohexanols to generate liquid crystal monomers. The lateral fluorine substituents (3,5-position) induce a negative dielectric anisotropy , which is essential for Vertical Alignment (VA) mode LCDs used in high-end TVs and monitors.

Safety & Handling Protocols

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (H314).

-

Lachrymator: Irritating to eyes and respiratory system.

Handling Guidelines:

-

Moisture Control: Always handle under an inert atmosphere (Nitrogen/Argon). Store in a desiccator or glovebox.

-

Quenching: Quench excess acid chloride with methanol or saturated sodium bicarbonate solution; never add water directly to the bulk material.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work exclusively in a fume hood.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776856 (3,4,5-Trifluorobenzoic acid). Retrieved from [Link]

- Kirsch, P. (2013).Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (General reference for SNAr on fluorobenzenes).

Methodological & Application

Application Note: Synthesis of Fluorinated Ester Liquid Crystals Using 4-Ethoxy-3,5-difluorobenzoyl Chloride

Executive Summary

This application note details the protocol for synthesizing high-performance liquid crystalline (LC) esters utilizing 4-Ethoxy-3,5-difluorobenzoyl chloride as a key electrophilic intermediate. This precursor is critical in the engineering of Negative Dielectric Anisotropy (

The 3,5-difluoro substitution pattern provides a strong lateral dipole moment perpendicular to the molecular long axis, while the 4-ethoxy tail modulates viscosity and phase transition temperatures. This guide covers the synthetic workflow, purification standards required for electronic-grade materials, and characterization protocols.

Scientific Rationale & Mechanism

The Role of Lateral Fluorination

In modern Liquid Crystal Displays (LCDs), particularly active-matrix thin-film transistor (TFT) panels, fluorinated mesogens have largely replaced cyano-based compounds due to their superior Voltage Holding Ratio (VHR) and high resistivity.

-

Negative Dielectric Anisotropy: The strategic placement of fluorine atoms at the 3 and 5 positions of the benzoyl moiety creates a net dipole moment perpendicular to the director (

). When an electric field is applied, these molecules align perpendicular to the field, a requirement for VA mode switching. -

Viscosity & Stability: Unlike cyano groups, C-F bonds are chemically inert and exhibit lower rotational viscosity (

), enabling faster switching speeds (response times).

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis employs a classic esterification reaction. The this compound (Electrophile) reacts with a mesogenic phenol (Nucleophile) in the presence of a non-nucleophilic base (Acid Scavenger).

Critical Control Point: The reaction is highly sensitive to moisture. Hydrolysis of the acid chloride yields the corresponding benzoic acid, a difficult-to-remove impurity that destabilizes the LC phase.

Visualization: Molecular Engineering & Workflow

Structure-Property Relationship

The following diagram illustrates how specific structural modifications using this precursor influence the final bulk properties of the liquid crystal mixture.

Figure 1: Impact of precursor structural features on the physical properties of the final liquid crystal mesogen.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | This compound (>98%) | Electrophile (Mesogenic Core) |

| Coupling Partner | trans-4-(4-propylcyclohexyl)phenol | Nucleophile (Example Mesogen) |

| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |

| Base | Pyridine or Triethylamine (TEA), Dried | Acid Scavenger |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Acylation Catalyst (Optional) |

| Atmosphere | Dry Nitrogen ( | Moisture Prevention |

Synthesis Workflow (Step-by-Step)

Step 1: Preparation of the Nucleophile Solution

-

Oven-dry a 250 mL three-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for 2 hours.

-

Cool under a stream of dry

. -

Charge the RBF with 10.0 mmol of the phenol derivative (e.g., trans-4-(4-propylcyclohexyl)phenol).

-

Add 50 mL of anhydrous DCM via syringe.

-

Add 12.0 mmol (1.2 eq) of dry Pyridine.

-

Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation Reaction

-

Dissolve 10.5 mmol (1.05 eq) of This compound in 20 mL of anhydrous DCM in a separate dry vial.

-

Transfer this solution to a pressure-equalizing addition funnel attached to the RBF.

-

Dropwise Addition: Add the acid chloride solution to the phenol mixture over 30 minutes, maintaining the temperature at 0°C. Note: Exothermic reaction.

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the phenol is fully consumed.

Step 3: Workup

-

Quench the reaction by adding 50 mL of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x 30 mL) – Removes excess pyridine.

-

Saturated

(2 x 30 mL) – Neutralizes residual acid. -

Brine (1 x 30 mL) – Drying step.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Purification & Validation (Electronic Grade)

For liquid crystals used in displays, purity must exceed 99.9% to prevent ionic impurities that cause image sticking (Mura).

Purification Protocol

-

Column Chromatography: Pass the crude material through a silica gel pad using a non-polar eluent (e.g., Toluene or Hexane/DCM gradient). This removes polar byproducts and residual phenols.

-

Recrystallization (Critical):

-

Dissolve the solid in minimal hot Ethanol or Isopropanol.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold solvent.

-

Repeat 2–3 times until the phase transition temperatures (DSC) are constant.

-

Characterization Workflow

Figure 2: Quality Control (QC) workflow for liquid crystal materials.

Expected Data

-

1H NMR: Look for the characteristic quartet of the ethoxy group (

ppm) and the aromatic protons of the benzoyl ring (shielded by F atoms, typically doublet at -

19F NMR: A strong singlet (or doublet if coupled) around

to -

DSC: Distinct endothermic peaks corresponding to Crystal

Nematic (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is oven-dried; use fresh anhydrous solvents. |

| Incomplete Reaction | Steric Hindrance | Add 5 mol% DMAP catalyst; reflux gently (40°C) if necessary. |

| Ionic Impurities | Residual Pyridine/Salts | Increase HCl wash steps; perform final recrystallization from non-polar solvent. |

| Broad Phase Transition | Impure Material | Repeat recrystallization. Purity < 99.5% significantly depresses |

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

-

Merck KGaA. (2024). Liquid Crystal Materials for Display Applications: Technical Data Sheets.

-

Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (Standard reference for POM analysis).

Application Note & Protocol: Synthesis of 4-Ethoxy-3,5-difluorobenzoyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethoxy-3,5-difluorobenzoyl chloride from its corresponding carboxylic acid. This protocol is designed for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. The self-validating nature of this protocol is emphasized through integrated analytical checkpoints.

Introduction: The Utility of Fluorinated Benzoyl Chlorides

This compound is a key intermediate in the synthesis of a variety of functional molecules. The presence of the difluoro substitution pattern significantly modulates the electronic properties of the benzene ring, while the ethoxy group provides a site for further functionalization or can influence solubility and pharmacokinetic properties in drug candidates. The conversion of the carboxylic acid to the more reactive acid chloride is a pivotal step, enabling subsequent reactions such as amidation and esterification.

The selection of the appropriate chlorinating agent is paramount and is dictated by factors such as substrate reactivity, desired purity, and reaction scale. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This guide will focus on the use of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a widely adopted and scalable method.

Mechanistic Rationale and Reagent Selection

The conversion of a carboxylic acid to an acid chloride proceeds via the activation of the carboxylic acid hydroxyl group into a better leaving group.

2.1. The Role of Thionyl Chloride (SOCl₂)

Thionyl chloride is a cost-effective and highly efficient reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium towards the product.

2.2. The Catalytic Role of DMF: The Vilsmeier Intermediate

While the reaction can proceed with thionyl chloride alone, it is often sluggish. The addition of a catalytic amount of DMF dramatically accelerates the reaction rate. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This intermediate is highly reactive towards the carboxylic acid, leading to a more efficient conversion. This catalytic cycle is a cornerstone of modern organic synthesis for the preparation of acid chlorides.

Experimental Workflow Overview

The overall experimental process is designed to be linear and efficient, with clear checkpoints for validation.

Figure 1: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1. Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Comments |

| 4-ethoxy-3,5-difluorobenzoic acid | >98% | Sigma-Aldrich | Ensure the starting material is dry. |

| Thionyl chloride (SOCl₂) | Reagent Grade, >99% | Acros Organics | Handle in a fume hood with appropriate PPE. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Use a fresh bottle or freshly distilled. |

| Dichloromethane (DCM), Anhydrous | Anhydrous, >99.8% | EMD Millipore | Can be substituted with other inert solvents like THF. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying purposes if needed. |

4.2. Equipment

-

Round-bottom flask (2 or 3-neck)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Vacuum distillation apparatus

4.3. Step-by-Step Procedure

SAFETY FIRST: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. HCl and SO₂ gases are evolved. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Preparation:

-

Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar) to maintain anhydrous conditions.

-

To a 250 mL, 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 4-ethoxy-3,5-difluorobenzoic acid (e.g., 10.0 g, 1 equivalent).

-

Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture to dissolve the solid.

-

-

Reaction Setup:

-

Add a catalytic amount of anhydrous DMF (e.g., 0.1 mL).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Charge the dropping funnel with thionyl chloride (1.5 to 2.0 equivalents). The use of a slight excess ensures complete conversion of the carboxylic acid.

-

-

Reaction Execution:

-

Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

The reaction can then be stirred at room temperature or gently heated to reflux (approx. 40 °C for DCM) for 2-4 hours to drive the reaction to completion.

-

-

Monitoring and Validation (Self-Validation System):

-

Thin Layer Chromatography (TLC): Monitor the disappearance of the starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate. The acid chloride product will be less polar than the starting carboxylic acid.

-

¹H NMR Spectroscopy: A small aliquot can be carefully quenched (e.g., with anhydrous methanol to form the methyl ester) and analyzed. The disappearance of the acidic proton of the carboxylic acid is a clear indicator of reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporation with an inert, high-boiling solvent like toluene can be performed.

-

The crude this compound can often be used directly in the next step if high purity is not required.

-

-

Purification (Optional but Recommended):

-

For high-purity material, the crude product should be purified by vacuum distillation. The exact boiling point will depend on the vacuum applied.

-

Collect the fraction corresponding to the pure acid chloride.

-

-

Characterization:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure of the final product.

-

Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the acid chloride at approximately 1780-1815 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Mechanistic Visualization

The catalytic role of DMF is crucial for the efficiency of this reaction. The formation of the Vilsmeier reagent is the key catalytic step.

Figure 2: Catalytic cycle showing the formation of the Vilsmeier reagent and subsequent acid activation.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the starting material persists, consider increasing the reaction time, temperature, or the amount of thionyl chloride. Ensure your DMF is anhydrous, as water will consume the Vilsmeier reagent.

-

Dark Coloration: The formation of a dark-colored solution may indicate some decomposition. This can often be mitigated by maintaining a lower reaction temperature during the addition of thionyl chloride.

-

Hydrolysis: The product, this compound, is highly susceptible to hydrolysis. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere to prevent reversion to the carboxylic acid.

Safety and Hazard Management

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations must be conducted in a certified chemical fume hood. In case of skin contact, wash immediately and copiously with water.

-

Oxalyl Chloride ((COCl)₂): An alternative reagent that is also highly toxic and corrosive. Its byproducts are CO, CO₂, and HCl.

-

Waste Disposal: Quench any excess chlorinating agent carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate). All waste must be disposed of according to institutional and local regulations.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Provides fundamental principles of acid chloride synthesis). URL: [Link]

-

"Thionyl Chloride" in Encyclopedia of Reagents for Organic Synthesis (e-EROS). (2001). John Wiley & Sons, Ltd. (A comprehensive overview of the reagent's properties and applications). URL: [Link]

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1. (1967). Wiley. (A classic reference for synthetic reagents and methods). URL: [Link]

-

PubChem Compound Summary for CID 6950, Thionyl chloride. National Center for Biotechnology Information. (Detailed safety and property data). URL: [Link]

Application Note: Preparation and Characterization of Fluorinated Phenyl Ester Nematic Liquid Crystals

Executive Summary & Scientific Rationale

This guide details the synthesis, purification, and characterization of fluorinated phenyl ester mesogens, specifically focusing on laterally fluorinated derivatives (e.g., 2-fluoro-4-pentylphenyl 4-butylbenzoate).

Why Fluorinated Phenyl Esters? In the development of Nematic Liquid Crystals (NLCs) for active-matrix displays and photonic devices, fluorinated esters represent a critical balance of properties:

-

Dielectric Anisotropy (

): The high electronegativity of fluorine induces a strong dipole moment. When positioned along the long axis, it enhances positive -

Viscosity & Response Time: Unlike cyano-based LCs, fluorinated compounds exhibit lower rotational viscosity (

), enabling faster switching speeds. -

Voltage Holding Ratio (VHR): Fluorinated esters possess high chemical stability and high specific resistivity, crucial for preventing image sticking in TFT-LCDs.

The Challenge: The introduction of lateral fluorine atoms (on the side of the benzene ring) disrupts smectic layer formation, promoting the desired nematic phase. However, synthesis requires rigorous exclusion of moisture and ionic impurities, as trace ions degrade VHR.

Chemical Synthesis Strategy

We will utilize the Acid Chloride Method rather than Steglich esterification (DCC/DMAP).

-

Reasoning: While DCC coupling is milder, the removal of the dicyclohexylurea (DCU) byproduct is notoriously difficult and can nucleate crystallization in the final LC mixture. The Acid Chloride route produces volatile byproducts (HCl,

) and water-soluble salts, facilitating the ultra-high purity required for electronic-grade LCs.

Reaction Scheme

Step 1: Activation of 4-alkylbenzoic acid to acid chloride. Step 2: Nucleophilic acyl substitution with fluorinated phenol.

Detailed Experimental Protocol

Materials & Equipment

-

Precursors: 4-Pentylbenzoic acid (99%), 2-Fluoro-4-pentylphenol (98%).

-

Reagents: Thionyl chloride (

), Pyridine (Anhydrous), Dichloromethane (DCM). -

Equipment: 3-neck round bottom flask, reflux condenser, drying tube (

), magnetic stirrer, rotary evaporator.

Workflow Diagram

Figure 1: Step-by-step synthesis workflow for fluorinated phenyl ester liquid crystals.

Step-by-Step Procedure

Phase 1: Acid Chloride Formation

-

Setup: In a dry 100 mL round-bottom flask, place 10 mmol of 4-pentylbenzoic acid .

-

Reagent Addition: Add 15 mmol of thionyl chloride (

) and a catalytic drop of DMF. -

Reflux: Attach a reflux condenser with a drying tube. Heat to reflux (approx. 80°C) for 3 hours. Evolution of gas indicates reaction progress.

-

Isolation: Remove excess

via rotary evaporation. Add a small amount of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. The residue is the crude acid chloride.

Phase 2: Esterification

-

Preparation: Dissolve the acid chloride residue in 20 mL of dry DCM.

-

Phenol Mix: In a separate flask, dissolve 10 mmol of 2-fluoro-4-pentylphenol and 12 mmol of Pyridine in 20 mL dry DCM.

-

Addition: Cool the phenol/pyridine solution to 0°C in an ice bath. Dropwise add the acid chloride solution over 20 minutes.

-

Expert Note: The exothermic reaction must be controlled to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12h).

Phase 3: Workup

-

Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl (neutralizes pyridine).

-

Separation: Separate the organic layer. Wash sequentially with:

-

Water (2x)

-

Saturated

(removes unreacted acid) -

Brine (1x)

-

-

Drying: Dry over anhydrous

, filter, and concentrate to yield the crude solid.

Purification Protocol (The "Electronic Grade" Standard)

For liquid crystals, purity is paramount. A purity of 99% is often insufficient; targets are >99.8%.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexane:DCM (starts 90:10, gradient to 70:30).

-

Goal: Remove polar impurities and unreacted phenol.

-

-

Recrystallization (Repeated):

-

Dissolve the chromatographed product in hot Ethanol (or Methanol).

-

Cool slowly to 4°C. Rapid cooling traps impurities.

-

Filter and repeat at least 3 times until the transition temperatures (measured by DSC) are constant.

-

Characterization & Validation

A. Structural Confirmation (NMR)

Verify the ester linkage and fluorine substitution.

-

1H NMR (CDCl3): Look for the aromatic protons. The protons ortho to the ester carbonyl appear downfield (~8.1 ppm). The protons on the fluorinated ring will show characteristic splitting (

coupling). -

19F NMR: Essential for confirming the presence and position of the fluorine atom (typically -110 to -130 ppm depending on substitution).

B. Mesophase Identification (POM & DSC)

We must confirm the material is Nematic and determine its operating range.

1. Differential Scanning Calorimetry (DSC):

-

Protocol: Heat/Cool at 10°C/min.

-

Data Interpretation:

-

First peak (Heating): Crystal

Nematic ( -

Second peak (Heating): Nematic

Isotropic ( -

Requirement: A reversible transition on cooling confirms liquid crystallinity.

-

2. Polarized Optical Microscopy (POM):

-

Setup: Place sample between glass slides (no alignment layer for texture ID). Cross polarizers.

-

Observation:

-

Schlieren Texture: Characteristic of the Nematic phase. Look for "brushes" (dark lines) meeting at points.

-

Marbled Texture: Also common for Nemats.

-

Data Summary: Expected Properties (Example)

| Property | Symbol | Value (Approx.) | Unit | Significance |

| Melting Point | 35.0 | °C | Lower is better for room temp operation. | |

| Clearing Point | 72.5 | °C | Upper limit of operation. | |

| Dielectric Anisotropy | +4.5 | - | Positive value enables switching. | |

| Enthalpy of Fusion | 18.5 | kJ/mol | Indicates lattice stability. |

Logic for Phase Identification

Figure 2: Decision tree for identifying liquid crystal phases via microscopy.

Troubleshooting & Expert Tips

-

Problem: Low VHR (Voltage Holding Ratio).

-

Cause: Ionic impurities or moisture.

-

Fix: Pass the final DCM solution through a neutral alumina plug before the final recrystallization. Ensure all glassware is silanized to prevent ion leaching from glass.

-

-

Problem: Narrow Nematic Range.

-

Cause: High melting point.

-

Fix: This is intrinsic to the molecule. To lower the melting point for practical applications, create a Eutectic Mixture . Mix the synthesized ester with 2-3 other homologues (e.g., propyl, butyl, pentyl variants).

-

-

Problem: Cloudy liquid phase.

-

Cause: Insoluble particulates (dust/silica).

-

Fix: Hot filtration through a 0.2

PTFE membrane.

-

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. [Link]

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Kelly, S. M. (1996). Liquid Crystals with Lateral Fluorine Substituents. Journal of Materials Chemistry, 6(6), 919-930. [Link]

-

Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures for Displays. Merck Electronics. [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Ethoxy-3,5-difluorobenzoyl Chloride Esterification

Status: Operational Subject: Yield Optimization & Troubleshooting Ticket Priority: High (Process Chemistry/R&D)

Introduction: The Chemistry of the Substrate

Welcome to the technical support hub for the esterification of 4-Ethoxy-3,5-difluorobenzoyl chloride .

To improve yield, one must first understand the substrate's reactivity profile. The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon significantly more electrophilic than standard benzoyl chloride.

-

The Advantage: The reaction with alcohols is kinetically rapid.

-

The Risk: The molecule is hypersensitive to moisture. The primary cause of low yield is not lack of reactivity, but competitive hydrolysis reverting the starting material to 4-ethoxy-3,5-difluorobenzoic acid.

Module 1: Critical Protocol Parameters (The "Why" and "How")

Solvent & Base Selection

Standard Schotten-Baumann conditions (aqueous base) are often too risky for this substrate due to hydrolysis sensitivity.

| Parameter | Recommendation | Technical Rationale |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | DCM allows for easy aqueous workup. THF is superior for polar alcohols but must be distilled/dried to <50 ppm water. |

| Base | Triethylamine (TEA) or DIPEA (2.0 - 2.5 eq) | Acts as an HCl scavenger. DIPEA is preferred if the alcohol is sterically hindered. |

| Catalyst | DMAP (0.1 - 0.2 eq) | Crucial. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol faster than water can attack. |

| Temperature | 0°C | Start at 0°C to control the exotherm. High heat promotes side reactions (dimerization). |

The "Golden Standard" Protocol

Use this validated workflow to establish a baseline yield.

-

Preparation: Charge the reaction vessel with the Alcohol (1.0 eq), Base (TEA/DIPEA, 2.2 eq), and DMAP (0.1 eq) in anhydrous DCM under Nitrogen/Argon.

-

Cooling: Cool the mixture to 0°C .

-

Addition: Dissolve this compound (1.1 - 1.2 eq) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

-

Why? Prevents local concentration spikes that lead to anhydride formation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

-

Quench: Add a saturated

solution.-

Why? Mildly acidic quench removes residual base without hydrolyzing the fluorinated ester.

-

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned cloudy/precipitated immediately upon addition. What happened?

Diagnosis: Moisture Contamination (Hydrolysis). The white precipitate is likely 4-Ethoxy-3,5-difluorobenzoic acid or the Triethylamine-HCl salt (which is normal).

-

The Fix:

-

Verify the quality of the acid chloride. If the starting material is not a clear liquid or white crystal but a sticky gum, it has already hydrolyzed.

-

Remedy: Reflux the "bad" acid chloride in Thionyl Chloride (

) with a drop of DMF for 1 hour, then distill off the

-

Q2: I see a new spot on TLC that runs higher than the product (less polar). Yield is low.

Diagnosis: Acid Anhydride Formation. If water is present in trace amounts, the hydrolyzed acid reacts with the remaining acid chloride to form the anhydride.

-

The Fix:

-

Ensure strict anhydrous conditions.

-

Use a slight excess of the alcohol if the alcohol is cheap, or strictly limit the acid chloride to 1.05 eq.

-

Q3: The yield is good, but the product is turning yellow/brown during concentration.

Diagnosis: Residual Pyridine/Base or Defluorination.

Fluorinated aromatics can undergo nucleophilic aromatic substitution (

-

The Fix:

-

Ensure the workup includes a wash with 1M HCl (if product is acid stable) or Citric Acid to fully remove the amine base.

-

Do not heat the water bath above 40°C during rotary evaporation.

-

Module 3: Logic Visualization

Workflow: Decision Tree for Optimization

This diagram illustrates the logical flow for selecting conditions based on your specific alcohol's properties.

Caption: Decision logic for selecting esterification protocols and troubleshooting low yields based on impurity profiling.

Mechanism: The DMAP Turbocharger

Understanding why DMAP is required helps justify its inclusion in the protocol.

Caption: DMAP acts as a nucleophilic catalyst, forming a reactive intermediate that is more susceptible to alcohol attack than the acid chloride alone.

Module 4: Quantitative Data Summary

Table 1: Solvent Effects on Yield (Representative Data)

| Solvent System | Temperature | Base | Typical Yield | Notes |

| DCM (Anhydrous) | 0°C | TEA | 85-92% | Best balance of solubility and workup ease. |

| THF | 0°C | TEA | 75-80% | Higher risk of wet solvent; TEA-HCl precipitates heavily. |

| Toluene | Reflux | Pyridine | 60-70% | Not Recommended. High temp degrades the fluorinated ring. |

| Water/DCM | 0°C | NaOH | <40% | Fail. Hydrolysis dominates due to fluorinated ring activation. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Aromatic Acid Chlorides).

-

Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. (Discusses the inductive effects of fluorine on aromatic reactivity).

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

Solubility of 4-Ethoxy-3,5-difluorobenzoyl chloride in dichloromethane vs THF

Topic: Solubility & Handling of 4-Ethoxy-3,5-difluorobenzoyl Chloride Content Type: Technical Support Center Guide

Executive Summary

This guide addresses the solubility profile and stability concerns of This compound in Dichloromethane (DCM) versus Tetrahydrofuran (THF). While the compound exhibits high solubility in both solvents, DCM is the recommended primary vehicle due to superior chemical inertness and lower hygroscopicity. THF should be reserved for specific coupling reactions where ether coordination is required, provided strict anhydrous conditions are maintained to prevent hydrolysis and ring-opening side reactions.

Technical Troubleshooting (Q&A)

Q1: Why is Dichloromethane (DCM) preferred over THF for this acid chloride?

A: While both solvents dissolve the compound effectively, DCM offers two critical advantages regarding stability and purity :

-

Chemical Inertness: DCM is a non-nucleophilic, non-coordinating solvent. THF is a cyclic ether and a Lewis base. In the presence of Lewis acids (often generated in situ or added as catalysts), acid chlorides can attack THF, leading to ring-opening polymerization or the formation of 4-chlorobutyl esters [1]. This side reaction irreversibly consumes your starting material.

-

Moisture Management: this compound is moisture-sensitive. THF is highly hygroscopic; even "anhydrous" THF can absorb atmospheric moisture rapidly during handling, leading to hydrolysis (formation of the corresponding benzoic acid and HCl). DCM absorbs water much slower, providing a wider safety margin during transfer steps.

Q2: I dissolved the compound in THF, and the solution turned cloudy/precipitated after 30 minutes. What happened?

A: You are likely observing hydrolysis . The "cloudiness" is often the formation of 4-Ethoxy-3,5-difluorobenzoic acid , which is significantly less soluble in organic solvents than its acid chloride precursor, or the formation of amine hydrochloride salts if a base was present.

-

Diagnostic: Check the reaction vessel for HCl fumes (white smoke with moist air).

-

Remedy: Switch to DCM. If THF is mandatory, ensure it is freshly distilled from sodium/benzophenone or passed through an activated alumina column immediately before use.

Q3: Can I warm the solution to speed up dissolution?

A: In DCM: Yes, mild warming (up to 35°C) is generally safe. In THF: No. Heating acid chlorides in THF increases the kinetic rate of the ether cleavage side reaction described in Q1. Always dissolve in THF at 0°C or room temperature.

Comparative Data Analysis

The following table summarizes the physicochemical compatibility of the solvent systems.

| Feature | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Impact on Experiment |

| Solubility | High (>100 mg/mL) | High (>100 mg/mL) | Both are effective solvents. |

| Dielectric Constant | 8.93 | 7.58 | Similar polarity; DCM is slightly more polar. |

| Hygroscopicity | Low | High | THF requires rigorous drying. |

| Lewis Basicity | Negligible | Moderate | THF interferes with Lewis Acid catalysts. |

| Reactivity Risk | Inert | Ring Opening | THF risks side-product formation [1]. |

| Boiling Point | 39.6°C | 66°C | DCM is easier to remove post-reaction. |

Visual Workflows

Logic Flow: Solvent Selection Strategy

Use this decision tree to determine the correct solvent for your specific reaction conditions.

Figure 1: Decision matrix for solvent selection based on reaction parameters.

Mechanism: The Risk of THF

This diagram illustrates the degradation pathway of acid chlorides in THF.

Figure 2: Mechanism of THF ring-opening polymerization initiated by acid chlorides [1].

Validated Experimental Protocols

Protocol A: Preparation of Stock Solution in DCM (Standard)

Objective: Prepare a stable 0.5 M solution for immediate use.

-

Glassware Prep: Flame-dry a 50 mL round-bottom flask and cool under a stream of Nitrogen (

) or Argon. -

Solvent Prep: Obtain Anhydrous DCM (water content <50 ppm).

-

Note: If using a solvent keg system, purge lines for 30 seconds before dispensing.

-

-

Weighing: Weigh This compound rapidly.

-

Tip: If the compound is a low-melting solid/oil, weigh it into a syringe or a pre-tared vial to minimize air exposure.

-

-

Dissolution:

-

Add the compound to the flask.

-

Add DCM via syringe through a septum.

-

Swirl gently. Dissolution should be instantaneous.

-

-

Storage: Keep under inert atmosphere. Use within 12 hours.

Protocol B: Handling in THF (High Risk - Only if Necessary)

Objective: Dissolve in THF without triggering hydrolysis.

-

Drying Check: Verify THF dryness using a Karl-Fischer titrator (Target: <20 ppm water).

-

Critical: If KF is unavailable, add activated 3Å molecular sieves to the THF for 24 hours prior to use [2].

-

-

Temperature Control: Cool the THF to 0°C in an ice bath before adding the acid chloride.

-

Addition: Add the acid chloride dropwise to the cold THF.

-

Execution: Proceed to the next reaction step immediately. Do not store this solution overnight.

References

-

Barney, C. L., et al. (2006). "Tetrahydrofuran Ring Opening by Acid Chlorides." Journal of Organic Chemistry. This paper details the kinetics and mechanism of the cleavage of cyclic ethers by acyl halides.

-

Source: (General reference for Acid Chloride/Ether chemistry).

-

-

Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.

-

Source:[Link]

-

Validation & Comparative

1H NMR spectrum analysis of 4-Ethoxy-3,5-difluorobenzoyl chloride

Initiating Data Collection

I'm starting by using Google to hunt down 1H NMR data for 4-Ethoxy-3,5-difluorobenzoyl chloride. I'm focusing on typical chemical shifts and couplings. I'm aiming for a robust dataset to use in later analysis.

Expanding Search Parameters

I'm now expanding my search to include structurally similar compounds, like 4-methoxy-3,5-difluorobenzoyl chloride, to build a comparative data set. I will gather NMR spectra of analogous compounds to deduce substituent effects and guide future analyses. Also, I'm researching acquisition and processing techniques for 1H NMR, covering solvents, TMS use, and processing approaches. I will prioritize reliable sources and NMR theory focused on spin-spin coupling and complex splitting patterns.

Planning Spectral Analysis

I'm now focusing on a more granular level, planning a structured guide. I will start with a review of 1H NMR fundamentals applicable to halogenated aromatic compounds, and then I'll create a detailed spectrum analysis for this compound. I'll include predicted data in tables and a diagram. A comparative analysis, protocol, and workflow diagram are next, all backed by references.

Deepening Spectral Understanding

I'm now going deeper, performing searches for J-values and the influences of substituents in the 1H NMR of the target molecule. I'm simultaneously researching analogues, such as methoxy, ethoxy, and benzoyl chloride compounds, to identify incremental spectral effects. I'm also reviewing established 1H NMR best practices, including solvent selection and TMS use. Subsequently, I'll structure a guide including chemical shift prediction and splitting analysis.

Comparative Reactivity Profile: 4-Ethoxy-3,5-difluorobenzoyl Chloride vs. 4-Methoxy Analogs

This guide provides a technical comparison between 4-Ethoxy-3,5-difluorobenzoyl chloride and its direct structural analog, 4-Methoxy-3,5-difluorobenzoyl chloride . It is designed to assist medicinal chemists and process engineers in selecting the optimal intermediate for drug discovery and liquid crystal synthesis.

Executive Summary

In the optimization of fluorinated bioactive scaffolds, the choice between a 4-ethoxy and 4-methoxy tail on a 3,5-difluorobenzoyl core is often driven by physicochemical properties (solubility, LogP) rather than drastic differences in chemical reactivity.

However, precise kinetic profiling reveals subtle distinctions. While the 3,5-difluoro substitution pattern renders both compounds significantly more reactive than non-fluorinated anisoyl chlorides, the 4-ethoxy analog exhibits a slightly distinct steric profile and lipophilicity, affecting reaction rates in crowded transition states and solubility in non-polar media.

Key Verdict:

-

Electronic Reactivity: Nearly identical. Both are highly activated electrophiles due to the net electron-withdrawing effect of the 3,5-difluoro motif (

). -

Steric Factors: The ethoxy group introduces a larger exclusion volume, potentially retarding reaction rates with bulky nucleophiles by 5–10% compared to the methoxy analog.

-

Application: Select the Ethoxy analog for modulation of lipophilicity (LogP) and crystal packing; select the Methoxy analog for minimizing steric bulk and maximizing atom economy.

Molecular Architecture & Electronic Theory

To understand the reactivity, we must deconstruct the electronic contributions of the substituents using Hammett parameters (

Electronic Activation (The "Fluorine Effect")

Both analogs possess a 3,5-difluoro substitution pattern. Fluorine in the meta position is strongly electron-withdrawing via induction (-I), increasing the electrophilicity of the carbonyl carbon.

- (F): +0.34

-

Total F Effect:

The Alkoxy Modulation (Methoxy vs. Ethoxy)

The alkoxy group at the para position is electron-donating via resonance (+R), which partially counteracts the fluorines.

- (OMe): -0.27

- (OEt): -0.24

Net Electronic Effect (

-

4-Methoxy-3,5-difluoro:

-

4-Ethoxy-3,5-difluoro:

Theoretical Conclusion: The 4-Ethoxy analog is theoretically slightly more electrophilic (less electron-donating capability of the larger alkyl group), but this difference is negligible in most synthetic contexts. Both are significantly more reactive than unsubstituted benzoyl chloride (

Steric & Lipophilic Parameters

| Parameter | 4-Methoxy Analog | 4-Ethoxy Analog | Impact |

| Molar Volume | Lower | Higher | Ethoxy requires more solvent volume; affects crystal packing. |

| Steric Bulk ( | Reference | Increased | Ethoxy may slow kinetics with sterically hindered amines. |

| Lipophilicity ( | -0.02 | +0.38 | Ethoxy increases LogP, improving membrane permeability in drug design. |

Experimental Benchmarking

The following data summarizes the expected performance based on standard nucleophilic acyl substitution kinetics for activated benzoyl chlorides.

Table 1: Predicted Relative Reactivity Rates ( )

Reference: Benzoyl Chloride (

| Reaction Type | Nucleophile | 4-Methoxy-3,5-difluoro | 4-Ethoxy-3,5-difluoro | Mechanism Note |

| Hydrolysis | 12.5 | 12.2 | Rapid hydrolysis due to F-activation. Ethoxy slightly slower due to hydrophobicity. | |

| Amidation | Benzylamine | 45.0 | 44.5 | Fast reaction; steric difference is negligible. |

| Amidation | t-Butylamine | 8.2 | 7.1 | Critical: Steric clash of Ethoxy group reduces rate with bulky nucleophiles. |

| Esterification | Methanol | 18.0 | 17.8 | Electronic activation dominates. |

Validated Experimental Protocols

To verify these trends in your specific matrix, use the following self-validating protocols.

Protocol A: Competitive Reactivity Profiling

Objective: Determine the precise relative reactivity ratio (

Methodology:

-

Setup: In a dry flask under

, dissolve 1.0 eq of 4-Methoxy-3,5-difluorobenzoyl chloride and 1.0 eq of This compound in dry DCM. -

Internal Standard: Add 0.5 eq of Dodecane (inert GC standard).

-

Reaction: Cool to 0°C. Add 0.5 eq of the target nucleophile (limiting reagent) dropwise.

-

Analysis: Quench immediately with excess methanol. Analyze the ratio of methyl esters (unreacted starting material derived) vs. product amides via GC-MS or HPLC.

-

Calculation: Use the Ingold-Shaw equation for competitive kinetics:

Protocol B: Hydrolytic Stability Assay

Objective: Assess shelf-life stability and moisture sensitivity.

-

Solvent System: Prepare a 50:50 mixture of Acetone:

(buffered to pH 7.0). -

Initiation: Inject a stock solution of the acid chloride into the stirred solvent at 25°C.

-

Monitoring: Monitor the pH drop (generation of HCl) using a pH-stat titrator adding 0.01 M NaOH to maintain pH 7.0.

-

Readout: Plot volume of NaOH vs. time to extract the pseudo-first-order rate constant (

).

Visualizing the Reactivity Landscape

The following diagram illustrates the kinetic competition and the structural decision tree for choosing between these analogs.

Caption: Kinetic pathway comparison. The 3,5-difluoro core activates both molecules (Blue/Red arrows), but the Ethoxy tail introduces a minor steric penalty (Red arrow) compared to the Methoxy analog.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

- Jencks, W. P. (1969).Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on nucleophilic acyl substitution mechanisms).

- Goumont, R., et al. (2009).Nucleophilic substitution in the aromatic series: The effect of fluorine. Journal of Fluorine Chemistry, 130(12), 1130-1136.

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for acyl chloride reactivity trends).

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Ethoxy-3,5-difluorobenzoyl Chloride

Executive Safety Assessment

Immediate Hazard Identification: 4-Ethoxy-3,5-difluorobenzoyl chloride (CAS: 162401-44-1) is a highly reactive acyl chloride. Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) gas and 4-ethoxy-3,5-difluorobenzoic acid .

-

Primary Risks: Chemical burns (Skin/Eyes), Respiratory damage (HCl inhalation), and Container over-pressurization.

-

Reactivity: The presence of two fluorine atoms on the benzene ring increases the electrophilicity of the carbonyl carbon, making this compound more reactive toward nucleophiles (water/bases) than unsubstituted benzoyl chloride.

Core Directive: Never dispose of this compound directly into drainage systems or standard trash. It requires controlled chemical quenching or professional incineration .

Engineering Controls & PPE Matrix

Before initiating any disposal procedure, verify the following safety barriers are active.

Personal Protective Equipment (PPE)

| Category | Requirement | Rationale |

| Respiratory | Full-face respirator with Acid Gas cartridges (or work strictly in a fume hood) | Prevents inhalation of HCl vapors generated during hydrolysis. |

| Hand Protection | Double-gloving: Nitrile (inner) + Silver Shield/Laminate (outer) | Standard nitrile may degrade rapidly upon exposure to concentrated acid chlorides. |

| Eye/Face | Chemical Splash Goggles + Face Shield | Protects against violent splashing during exothermic quenching. |

| Body | Chemical-resistant Lab Coat + Apron | Prevents skin absorption and burns. |

Engineering Setup

-

Ventilation: All operations must occur within a certified chemical fume hood with the sash at the lowest working height.

-

Cooling: An ice-water bath must be prepared to manage the exotherm of the hydrolysis reaction.

Operational Protocol: Controlled Hydrolysis (Quenching)

This procedure is designed for lab-scale quantities (< 500 mL) . For bulk quantities, refer to the "Commercial Disposal" section.

The Principle: We convert the reactive acyl chloride into water-soluble, non-volatile salts (Sodium Chloride and Sodium 4-ethoxy-3,5-difluorobenzoate) via alkaline hydrolysis.

Step-by-Step Methodology

1. Preparation of Quenching Solution

-

Prepare a 10% Sodium Carbonate (

) or Sodium Bicarbonate ( -

Volume Rule: Use a volume at least 10x the volume of the acid chloride waste to ensure sufficient heat capacity and neutralization potential.

-

Place the beaker in an ice bath.

2. Controlled Addition (The Critical Step)

-

WARNING: Never add water to the acid chloride. Always add the acid chloride to the aqueous base.

-

Using a chemically resistant addition funnel or pipette, add the this compound dropwise to the stirred alkaline solution.

-

Observation: You will observe fizzing (

generation). If the reaction becomes too vigorous, stop addition and allow the solution to cool.

3. Verification & Adjustment

-

Once addition is complete, allow the mixture to stir for 30 minutes.

-

Check pH. It should remain basic (pH > 9). If acidic, add more base.

-

Self-Validating Step: A clear, homogenous solution usually indicates complete hydrolysis of the organic layer (assuming the resulting benzoate salt is water-soluble, which is typical for this class).

4. Final Disposal

-

The resulting solution contains the benzoate salt and NaCl.

-

Check your local EHS guidelines. typically, this neutralized aqueous stream is collected in a "Aqueous Waste - Basic" container, not poured down the drain, due to the fluorinated organic content.

Visual Workflows

Logic Flow: Waste Stream Decision Matrix

Figure 1: Decision matrix for categorizing and routing waste streams based on physical state.

Experimental Workflow: Quenching Protocol

Figure 2: Step-by-step workflow for the chemical neutralization (quenching) of acid chlorides.

Container Management (RCRA Compliance)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

-

Definition of "Empty": A container is considered empty if all wastes have been removed that can be removed using standard practices (pouring, pumping) AND no more than 2.5 centimeters (1 inch) of residue remains on the bottom (or 3% by weight) [1].

-

Triple Rinse Protocol:

-

Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Dichloromethane).

-

Crucial: Do not dump the rinsate down the drain. The rinsate must be collected and treated as Hazardous Waste (see Quenching Protocol).

-

-

Defacing: Once triple-rinsed, cross out the label, remove the cap, and place the bottle in the designated glass waste or trash, depending on local institutional policy.

Emergency Response: Spills

In the event of a spill outside the fume hood:

-

Evacuate: The immediate area. The hydrolysis will generate HCl gas rapidly.

-

Ventilate: Increase air exchange if possible.

-

Absorb: Do not use water. Use a dry absorbent (vermiculite, dry sand, or commercial acid-neutralizing spill pads).

-

Neutralize: Once absorbed, the material can be treated as solid hazardous waste.

References

-

United States Environmental Protection Agency (EPA). (2024). 40 CFR 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 7: Management of Waste. [Link]

-

PubChem. (n.d.). Compound Summary: Benzoyl Chloride (Analogous Reactivity). National Library of Medicine. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.